12,14-Heptacosadiynoic acid
Overview
Description
12,14-Heptacosadiynoic acid is a very long-chain fatty acid with the molecular formula C27H46O2. It is characterized by the presence of two triple bonds located at the 12th and 14th positions of the heptacosane chain. This compound is also known by its IUPAC name, heptacosa-12,14-diynoic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12,14-Heptacosadiynoic acid typically involves the coupling of shorter alkyne-containing precursors. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
12,14-Heptacosadiynoic acid can undergo various types of chemical reactions, including:
Oxidation: The triple bonds in the compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: The triple bonds can be reduced to form alkanes or alkenes.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation can be achieved using amines and coupling agents like dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of heptacosane or heptacosene.
Substitution: Formation of esters or amides.
Scientific Research Applications
12,14-Heptacosadiynoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in cell membrane structure and function due to its long-chain fatty acid nature.
Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, such as coatings and lubricants.
Mechanism of Action
The mechanism of action of 12,14-Heptacosadiynoic acid is not fully understood. its biological effects are likely related to its ability to integrate into cell membranes and alter their properties. The compound’s long hydrophobic chain can interact with lipid bilayers, potentially affecting membrane fluidity and permeability. Additionally, its triple bonds may participate in biochemical reactions that modulate cellular processes .
Comparison with Similar Compounds
Similar Compounds
10,12-Octacosadiynoic acid: Another long-chain fatty acid with similar structural features but differing in chain length and position of triple bonds.
9,11-Hexacosadiynoic acid: Similar in structure but with triple bonds at different positions.
Uniqueness
12,14-Heptacosadiynoic acid is unique due to its specific chain length and the position of its triple bonds, which confer distinct chemical and physical properties. These features make it particularly useful in applications requiring specific interactions with lipid membranes or in the synthesis of specialized polymers .
Properties
IUPAC Name |
heptacosa-12,14-diynoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(28)29/h2-12,17-26H2,1H3,(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKKPVSAXVSKCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC#CC#CCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30429503 | |
Record name | 12,14-Heptacosadiynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30429503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106510-41-2 | |
Record name | 12,14-Heptacosadiynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30429503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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